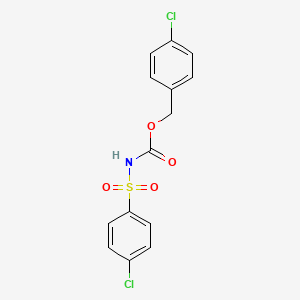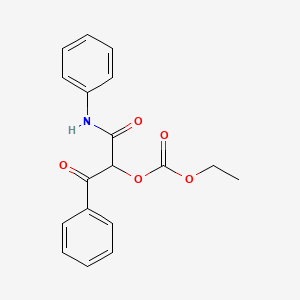
1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes an anilino group, a dioxo group, and a phenylpropan-2-yl ethyl carbonate moiety, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of aniline with a dioxo compound, followed by the introduction of a phenylpropan-2-yl group and subsequent carbonate formation. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The anilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with proteins, while the dioxo group can participate in redox reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Anilino-1,3-dioxo-3-phenylpropan-2-yl methyl carbonate
- 1-Anilino-1,3-dioxo-3-phenylpropan-2-yl butyl carbonate
- 1-Anilino-1,3-dioxo-3-phenylpropan-2-yl isopropyl carbonate
Uniqueness
1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl carbonate moiety, in particular, differentiates it from similar compounds and influences its reactivity and interactions with other molecules.
Properties
CAS No. |
66045-04-3 |
|---|---|
Molecular Formula |
C18H17NO5 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
(1-anilino-1,3-dioxo-3-phenylpropan-2-yl) ethyl carbonate |
InChI |
InChI=1S/C18H17NO5/c1-2-23-18(22)24-16(15(20)13-9-5-3-6-10-13)17(21)19-14-11-7-4-8-12-14/h3-12,16H,2H2,1H3,(H,19,21) |
InChI Key |
DYJACJJEMQWYOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC(C(=O)C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


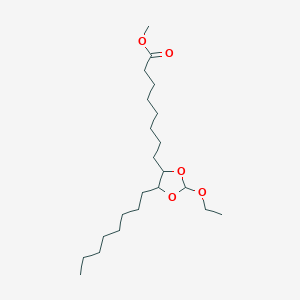
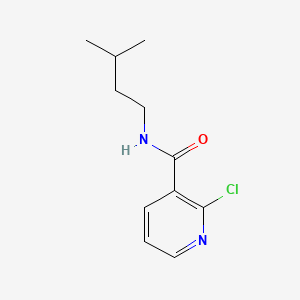
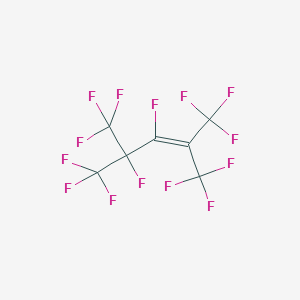
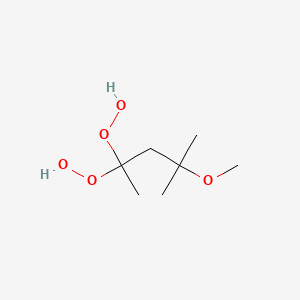
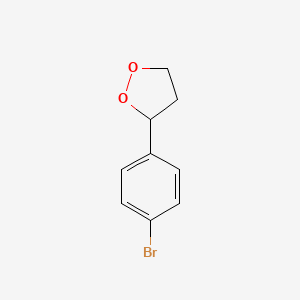
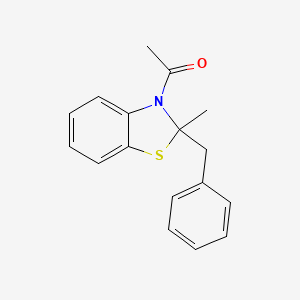

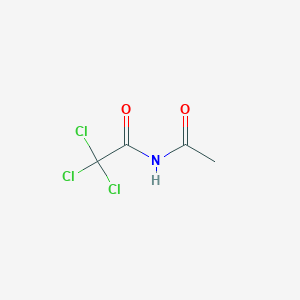

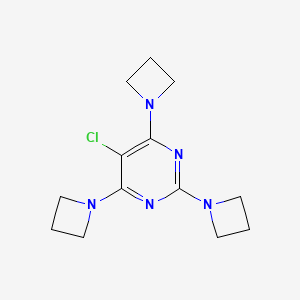
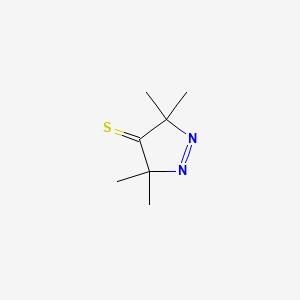
![1-Methyl-3-methylidenespiro[3.5]nonan-2-one](/img/structure/B14486973.png)

